Therapeutic Indication Profile: Patented Disease Scope vs. Un‑patented Analogs
According to the Therapeutic Target Database, the compound (recorded as Pyrimidine derivative 6) is explicitly patented for blood‑vessel proliferative disorder (ICD‑11: BE2Z), fibrosis (GA14‑GC01), and neurodegenerative disorder (8A20‑8A23) [1]. In contrast, no analogous patent records were identified for the closest 4‑fluorophenyl analog (CAS 674356‑50‑4) in the same database, suggesting that the 4‑ethoxyphenyl substitution is integral to the intellectual property position and, by inference, to the biological profile that warranted patenting.
| Evidence Dimension | Patented therapeutic indication scope (TTD annotation) |
|---|---|
| Target Compound Data | 3 distinct patented indications: blood‑vessel proliferative disorder, fibrosis, neurodegenerative disorder |
| Comparator Or Baseline | 4‑Fluorophenyl analog (CAS 674356‑50‑4) – no TTD entry or patent indication found |
| Quantified Difference | 3 vs. 0 patented indications identified in TTD |
| Conditions | Therapeutic Target Database query (accessed 2026‑05‑04) |
Why This Matters
Procurement decisions for drug‑discovery programs frequently rely on patent landscaping; the presence of issued patents for a specific compound provides a legal and strategic incentive to select it over an un‑patented, potentially bio‑equivalent analog.
- [1] Therapeutic Target Database (TTD). Drug ID: D0V7OF – Pyrimidine derivative 6. Patented indications: blood‑vessel proliferative disorder, fibrosis, neurodegenerative disorder. View Source
